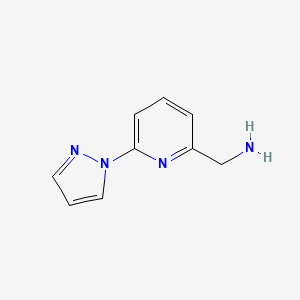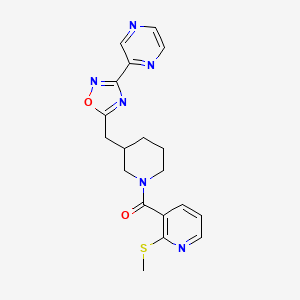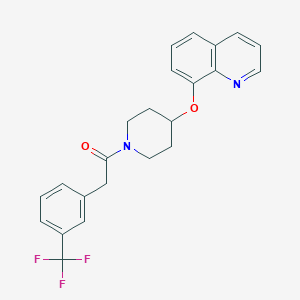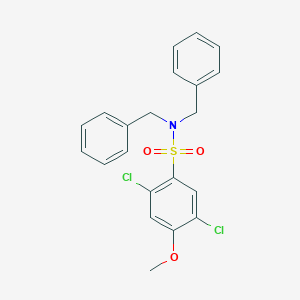
(6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine” is a chemical compound with the CAS Number: 1211519-25-3 . It has a molecular weight of 174.21 . The IUPAC name for this compound is [6- (1H-pyrazol-1-yl)-2-pyridinyl]methanamine .
Synthesis Analysis
The synthesis of pyrazole-based ligands, which includes “(6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .
Molecular Structure Analysis
The molecular structure of “(6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine” provides one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen . These are capable of coordinating to the metal .
Chemical Reactions Analysis
Complexes of “(6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine” displayed high catalytic activity toward the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in H2O .
Physical And Chemical Properties Analysis
科学的研究の応用
Catalysis and Coordination Chemistry
The compound “(6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine” has been studied for its coordination chemistry with metal ions. Notably, copper complexes of this compound have been synthesized and characterized . These complexes exhibit excellent catalytic activity in two key reactions:
a. Ammoxidation of Alcohols to Nitriles: The copper complexes effectively catalyze the conversion of alcohols to nitriles using molecular oxygen (O₂) as the oxidant. This reaction is valuable in the synthesis of organic compounds and pharmaceutical intermediates.
b. Aerobic Oxidation of Alcohols to Aldehydes: Similarly, the complexes facilitate the aerobic oxidation of alcohols to aldehydes. This transformation is essential in organic synthesis and fine chemical production.
Biomedical Applications
Research suggests that “(6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine” may have therapeutic potential in various medical contexts:
a. Hematological Disorders: The compound has shown promise in treating hematological disorders, including sickle cell disease. Further investigations are needed to explore its mechanism of action and clinical efficacy .
b. Pulmonary Diseases: Studies indicate that this compound could be relevant in treating idiopathic pulmonary fibrosis (IPF), a progressive lung disease characterized by scarring of lung tissue. Its anti-fibrotic properties warrant further exploration.
c. Hypoxia and Hypoxemia: Given its structural features, “(6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine” might play a role in addressing hypoxia (low tissue oxygen levels) and hypoxemia (low blood oxygen levels). However, more research is necessary to validate its therapeutic potential.
Spin Crossover Complexes
In a related context, the derivative 4-hydroxy-2,6-di(pyrazol-1-yl)pyridine (L) has been used to prepare spin crossover complexes with iron ions. These complexes exhibit intriguing magnetic properties and are relevant in materials science and molecular electronics .
作用機序
Target of Action
Similar compounds have been shown to interact with copper and iron ions, suggesting that (6-(1h-pyrazol-1-yl)pyridin-2-yl)methanamine may also interact with metal ions or other similar targets .
Mode of Action
It has been observed that similar compounds can form complexes with copper and iron ions . These complexes have been shown to exhibit high catalytic activity towards the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes .
Biochemical Pathways
The compound’s potential interaction with copper and iron ions suggests that it may influence pathways involving these ions .
Result of Action
Similar compounds have been shown to exhibit high catalytic activity towards the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes . This suggests that (6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine may have similar effects.
Action Environment
Similar compounds have been shown to retain good activity for several cycles in aqueous solutions , suggesting that (6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine may also be stable and effective in various environments.
Safety and Hazards
将来の方向性
The copper (II)-based complexes of “(6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine” showed better reaction rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions . This suggests that these complexes could be used as a model for further developments in catalytic processes relating to catecholase activity .
特性
IUPAC Name |
(6-pyrazol-1-ylpyridin-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-7-8-3-1-4-9(12-8)13-6-2-5-11-13/h1-6H,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOUYNITWBRHMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=CC=N2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-methylphenyl)-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B2542511.png)

![(S)-2-Methyl-N-[(1R)-2,2,2-trifluoro-1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}ethyl]propane-2-sulfinamide](/img/structure/B2542515.png)

![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(E,2R)-6-hydroperoxy-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-4-en-2-yl]-2,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2542518.png)




![6-ethyl-2-[(3-fluorobenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2542530.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(quinazolin-4-ylthio)acetamide](/img/structure/B2542531.png)
